N-Boc-(1-aminocycloheptyl)-acetaldehyde
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Overview
Description
N-Boc-(1-aminocycloheptyl)-acetaldehyde is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amine group attached to a cycloheptyl ring and an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(1-aminocycloheptyl)-acetaldehyde typically involves the protection of the amine group with a Boc group, followed by the introduction of the acetaldehyde moiety. One common method involves the reaction of 1-aminocycloheptane with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) to form the N-Boc protected amine. The resulting N-Boc-(1-aminocycloheptyl) intermediate is then subjected to oxidation conditions to introduce the acetaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Boc-(1-aminocycloheptyl)-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-Boc-(1-aminocycloheptyl)-acetic acid.
Reduction: N-Boc-(1-aminocycloheptyl)-ethanol.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Boc-(1-aminocycloheptyl)-acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving amine and aldehyde groups.
Medicine: The compound is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: It serves as a building block in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-(1-aminocycloheptyl)-acetaldehyde involves its interaction with various molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions to release the free amine, which can then participate in biochemical reactions. The aldehyde group can form Schiff bases with primary amines, facilitating the formation of imines and subsequent reactions.
Comparison with Similar Compounds
N-Boc-(1-aminocycloheptyl)-acetaldehyde can be compared with other Boc-protected amines and aldehydes:
N-Boc-(1-aminocyclohexyl)-acetaldehyde: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
N-Boc-(1-aminocyclopentyl)-acetaldehyde: Features a cyclopentyl ring, leading to different steric and electronic properties.
N-Boc-(1-aminocyclooctyl)-acetaldehyde: Contains a larger cyclooctyl ring, which may affect its reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-[1-(2-oxoethyl)cycloheptyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-14(10-11-16)8-6-4-5-7-9-14/h11H,4-10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBUFUSWCASKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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